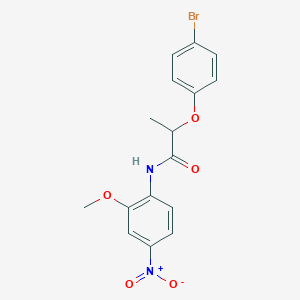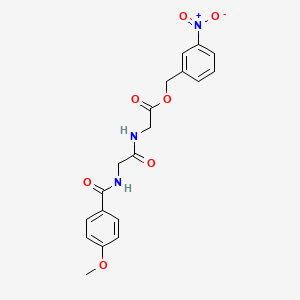![molecular formula C15H11Cl3N2O3 B4112847 2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzamide](/img/structure/B4112847.png)
2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzamide
Descripción general
Descripción
2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzamide, also known as TCBZ, is a synthetic compound that belongs to the benzamide class of chemical compounds. It is commonly used in scientific research for its potent anthelmintic properties. The compound has been shown to be highly effective against a range of parasitic worms, including tapeworms, flukes, and liver flukes. In
Mecanismo De Acción
The mechanism of action of 2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzamide is not fully understood, but it is believed to work by disrupting the metabolism of parasitic worms. The compound has been shown to inhibit the activity of certain enzymes involved in the production of energy in parasitic worms, leading to their death. This compound has also been shown to disrupt the integrity of the tegument, or outer layer, of parasitic worms, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on parasitic worms. The compound has been shown to inhibit the activity of enzymes involved in the production of energy in parasitic worms, leading to their death. This compound has also been shown to disrupt the integrity of the tegument of parasitic worms, leading to their death. In addition, this compound has been shown to have immunomodulatory effects, which may contribute to its anthelmintic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzamide has several advantages for use in lab experiments. The compound is highly effective against a range of parasitic worms, making it useful for studying the effects of parasitic infections in animals. This compound is also relatively inexpensive and easy to obtain, making it accessible to researchers. However, this compound also has some limitations for use in lab experiments. The compound has been shown to have some toxicity to animals at high doses, which may limit its use in certain experiments. In addition, this compound has not been extensively studied for its potential side effects on humans, which may limit its use in human studies.
Direcciones Futuras
There are several future directions for research on 2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzamide. One area of research is to further investigate the mechanism of action of the compound, in order to better understand how it works and how it can be optimized for use in treating parasitic infections. Another area of research is to study the potential use of this compound in combination with other anthelmintic drugs, in order to enhance its effectiveness and reduce the risk of drug resistance. Finally, further research is needed to determine the safety and efficacy of this compound in humans, in order to explore its potential as a treatment for parasitic infections in humans.
Aplicaciones Científicas De Investigación
2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzamide has been extensively studied for its anthelmintic properties, and it is commonly used in scientific research to study the effects of parasitic infections in animals. The compound has been shown to be effective against a range of parasitic worms, including Fasciola hepatica, Haemonchus contortus, and Moniezia expansa. This compound has also been studied for its potential use in treating parasitic infections in humans, although further research is needed to determine its safety and efficacy in humans.
Propiedades
IUPAC Name |
2-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O3/c16-9-5-11(18)13(6-10(9)17)23-7-14(21)20-12-4-2-1-3-8(12)15(19)22/h1-6H,7H2,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPLVTGPPJBZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N'-[(methylimino)di-3,1-propanediyl]di(2-furamide)](/img/structure/B4112805.png)

![5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B4112822.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4112826.png)
![2-(4-chloro-2-methyl-5-{[methyl(phenyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112832.png)


![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]piperidin-3-ol](/img/structure/B4112854.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4112863.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4112887.png)